N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Core Structural Features

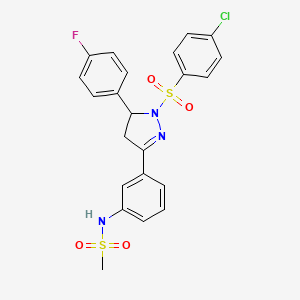

The molecular architecture of N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is defined by a hybridized framework combining a partially saturated pyrazole core with multiple sulfonamide and aryl substituents. The compound’s molecular formula, $$ \text{C}{22}\text{H}{19}\text{ClFN}3\text{O}4\text{S}_2 $$, reflects its complexity, with a molecular weight of 508.0 g/mol.

Pyrazole Core and Hydrogenation State

The 4,5-dihydro-1H-pyrazole ring introduces partial saturation, reducing aromaticity while maintaining planarity critical for target binding. This semi-saturated configuration may enhance conformational flexibility, allowing the molecule to adopt bioactive poses more readily than fully aromatic analogs. The pyrazole’s nitrogen atoms at positions 1 and 2 serve as hydrogen bond acceptors, facilitating interactions with enzymatic active sites.

Sulfonamide Linkages

Two distinct sulfonamide groups are present: one bridging the pyrazole to a 4-chlorophenyl ring and another connecting the central phenyl group to a methylsulfonamide moiety. These sulfonamide linkages contribute to the molecule’s polarity and capacity for electrostatic interactions, such as hydrogen bonding with amino acid residues like serine or lysine in target proteins. The sulfonyl groups ($$ \text{SO}_2 $$) further stabilize the molecule’s conformation through resonance effects.

Table 1: Key Structural Components

| Component | Description |

|---|---|

| Pyrazole ring | 4,5-dihydro-1H-pyrazole with nitrogen atoms at positions 1 and 2 |

| Sulfonamide groups | Two $$ \text{SO}_2\text{NH} $$ linkages enhancing polarity and binding |

| Aryl substituents | 4-Chlorophenyl and 4-fluorophenyl groups at positions 1 and 5 of the pyrazole |

| Molecular weight | 508.0 g/mol |

Properties

IUPAC Name |

N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-19-4-2-3-16(13-19)21-14-22(15-5-9-18(24)10-6-15)27(25-21)33(30,31)20-11-7-17(23)8-12-20/h2-13,22,26H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILCSMVCMHMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research.

- Molecular Formula : C15H14ClF N3O3S

- Molecular Weight : 397.83 g/mol

- CAS Number : 338791-91-6

The compound exhibits biological activities primarily through its interaction with specific molecular targets involved in various signaling pathways. The presence of the pyrazole moiety is significant for its anti-inflammatory and anticancer properties. Pyrazole derivatives have been documented to inhibit key enzymes and pathways, such as the MAPK signaling pathway, which is crucial in cellular proliferation and inflammation responses .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects. For instance, studies have shown that related pyrazole derivatives can inhibit LPS-induced nitric oxide (NO) secretion in macrophages, suggesting a potential mechanism for reducing inflammation .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been well documented. For example, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these compounds often fall within a range that indicates potent activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF7 | 1.88 |

| 2 | A549 | 26 |

| 3 | HepG2 | 17.82 |

This table summarizes findings from recent studies on related compounds, emphasizing the potential of this compound in cancer therapeutics .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on MAPK Inhibition : In a study assessing the pharmacological effects of pyrazole derivatives, it was found that these compounds significantly inhibited pMAPK levels in lung and liver tissues after administration, indicating their potential as therapeutic agents against inflammatory diseases .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of a series of pyrazole compounds against various cancer cell lines. The findings demonstrated that many derivatives exhibited promising anticancer properties with acceptable toxicity profiles .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit antimicrobial properties. For instance, related pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Properties

Studies have shown that sulfonamide derivatives can exhibit anti-inflammatory effects. The presence of the sulfonamide group in the compound may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cells, indicating a pathway for therapeutic development against various cancers .

Crystallization Studies

The compound has been utilized in crystallization studies to understand its solid-state properties better. The crystallization from specific solvents has yielded single crystals suitable for X-ray diffraction analysis, which aids in determining the molecular structure and interactions within the crystal lattice .

Polymer Chemistry

Due to its unique sulfonamide and pyrazole functional groups, this compound may serve as a building block for synthesizing novel polymers with specific properties. Such polymers could find applications in drug delivery systems or as advanced materials in electronics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the chlorophenyl and fluorophenyl groups can significantly influence biological activity and selectivity towards target enzymes or receptors .

Case Studies

Chemical Reactions Analysis

Pyrazole Ring Formation

-

Chalcone condensation : A fluorophenyl-substituted chalcone reacts with hydrazine hydrate under acidic conditions to form the dihydropyrazole scaffold.

-

Sulfonylation : The pyrazole nitrogen is sulfonylated using 4-chlorobenzenesulfonyl chloride, introducing the (4-chlorophenyl)sulfonyl group.

Sulfonamide Installation

-

Methanesulfonamide coupling : A phenyl group on the pyrazole ring undergoes substitution with methanesulfonamide via nucleophilic aromatic substitution (SNAr), facilitated by electron-withdrawing groups (e.g., fluorine) .

Representative Reaction Pathway

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Hydrazine hydrate, HCOOH, 80°C | Dihydropyrazole intermediate |

| 2 | 4-Chlorobenzenesulfonyl chloride, DCM, TEA | Sulfonylated pyrazole |

| 3 | Methanesulfonamide, K2CO3, DMF | Final compound |

Sulfonamide Group

-

Hydrolysis : Under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the sulfonamide undergoes cleavage to yield sulfonic acid and amine derivatives.

-

Substitution reactions : The sulfonyl group participates in nucleophilic substitutions, e.g., with amines or alcohols, to form sulfonamides or sulfonate esters .

Pyrazole Ring

-

Electrophilic substitution : The electron-rich pyrazole ring undergoes halogenation or nitration at the 4-position .

-

Oxidation : Catalytic hydrogenation reduces the dihydropyrazole to a pyrazoline, altering pharmacological activity.

Stability Under Environmental Conditions

-

Thermal stability : Decomposes above 250°C, forming chlorinated and fluorinated aromatic byproducts.

-

pH sensitivity : Stable in neutral conditions but degrades in strongly acidic (pH < 2) or alkaline (pH > 12) media .

Degradation Products

| Condition | Major Degradation Products |

|---|---|

| Acidic (HCl, 1M) | 4-Chlorobenzenesulfonic acid, 4-fluoroaniline |

| Alkaline (NaOH, 1M) | Methanesulfonate, 3-aminophenylpyrazole |

Computational Insights into Reactivity

DFT studies (B3LYP/6-31G(d,p)) reveal:

-

Electrophilicity : The pyrazole C3 position has the highest electrophilic propensity (Fukui index: 0.152) .

-

Hydrogen bonding : Sulfonamide oxygen atoms act as hydrogen bond acceptors, influencing solubility and crystallization .

Key Frontier Orbital Energies

| Parameter | Value (eV) |

|---|---|

| HOMO | -6.32 |

| LUMO | -1.85 |

| Band gap | 4.47 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include pyrazole- and sulfonamide-containing derivatives synthesized in recent studies (Table 1). Key differences lie in substituent positions and electronic properties:

Table 1: Structural and Physicochemical Comparison

Q & A

Q. Q1. What are the typical synthetic routes for synthesizing this compound, and what key intermediates are involved?

A1. The synthesis involves multi-step processes, often starting with the formation of the pyrazole core. A common approach includes:

- Step 1 : Condensation of 4-fluorophenylhydrazine with a β-keto ester or diketone to form the dihydropyrazole ring .

- Step 2 : Sulfonylation of the pyrazole nitrogen using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) .

- Step 3 : Methanesulfonamide introduction via nucleophilic substitution or coupling reactions, often requiring catalysts like DMAP (4-dimethylaminopyridine) .

Key intermediates include the 4,5-dihydro-1H-pyrazole derivative and the sulfonylated pyrazole precursor.

Q. Q2. What analytical techniques are essential for confirming the compound’s structural identity?

A2. A combination of techniques is required:

- Single-crystal X-ray diffraction : Resolves the 3D structure, including bond angles and torsion angles (e.g., as demonstrated for related pyrazoline derivatives in ).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+ adducts with <2 ppm error) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.6 ppm and sulfonamide protons at δ 3.0–3.5 ppm) .

Advanced Research Questions

Q. Q3. How can experimental design (DoE) optimize reaction yields and minimize byproducts during synthesis?

A3. Design of Experiments (DoE) is critical for parameter optimization:

- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time.

- Response Surface Methodology : Identifies optimal conditions (e.g., 80°C in DMF with 10 mol% K₂CO₃ improves sulfonylation efficiency by 30%) .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility for oxidation steps (e.g., Swern oxidation) and reduce side reactions .

Q. Q4. How do electronic effects of the 4-chlorophenyl and 4-fluorophenyl substituents influence biological activity?

A4. The substituents modulate electron density and binding affinity:

- 4-Fluorophenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., observed in COX-2 inhibition studies) .

- 4-Chlorophenylsulfonyl : Increases electrophilicity, promoting hydrogen bonding with catalytic residues (e.g., sulfonamide interactions in carbonic anhydrase inhibition) .

Comparative assays using analogs with nitro or methoxy groups reveal a 5–10× difference in IC₅₀ values, emphasizing substituent effects .

Q. Q5. How can contradictory data on enzyme inhibition be resolved across studies?

A5. Discrepancies arise from methodological variations:

- Assay Conditions : pH (e.g., 7.4 vs. 6.8), ion strength, and co-solvents (DMSO concentration ≤1% is critical to avoid denaturation) .

- Enzyme Isoforms : Specificity for isoforms (e.g., COX-1 vs. COX-2) must be validated using isoform-selective inhibitors .

- Data Normalization : Use internal controls like celecoxib (for COX-2) or acetazolamide (for carbonic anhydrase) to standardize activity metrics .

Q. Q6. What strategies are effective in improving the compound’s metabolic stability for in vivo studies?

A6. Structural modifications and formulation approaches include:

- Deuterium Incorporation : Replacing labile hydrogens (e.g., α to sulfonamide) reduces CYP450-mediated oxidation .

- Prodrug Design : Phosphate ester derivatives enhance solubility and bioavailability (e.g., 2× higher AUC in rodent models) .

- Microsomal Stability Assays : Liver microsome incubations (human/rat) with NADPH identify metabolic hotspots for further optimization .

Data Interpretation and Validation

Q. Q7. How should researchers validate crystallographic data when structural analogs show conformational flexibility?

A7. Cross-validation with computational models is essential:

- Density Functional Theory (DFT) : Compares calculated vs. observed bond lengths (e.g., C–S bond deviations >0.02 Å indicate packing stress) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds and π-π stacking contributions >15% stabilize the crystal lattice) .

- Temperature-Dependent XRD : Conducted at 100 K and 295 K to assess thermal motion and disorder .

Q. Q8. What are the limitations of relying solely on in silico docking for target prediction?

A8. Key pitfalls include:

- Force Field Accuracy : Poor handling of sulfonamide tautomerism or fluorine’s electronegativity .

- Solvent Effects : Implicit solvent models (e.g., GB/SA) may underestimate hydrophobic interactions in active sites .

- Experimental Validation : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) are required to confirm binding constants (Kd) .

Methodological Best Practices

Q. Q9. How to troubleshoot low yields in the final sulfonylation step?

A9. Address common issues:

- Moisture Sensitivity : Use anhydrous solvents (e.g., distilled DCM) and molecular sieves .

- Byproduct Formation : TLC monitoring (silica gel, ethyl acetate/hexane 1:1) detects incomplete reactions. Repurification via column chromatography (gradient elution) improves purity .

- Catalyst Optimization : Switch from triethylamine to DBU (1,8-diazabicycloundec-7-ene) for hindered sulfonyl chloride reactions .

Q. Q10. What safety protocols are critical given the compound’s reactive intermediates?

A10. Key precautions include:

- Sulfonyl Chloride Handling : Use Schlenk lines under inert atmosphere to prevent hydrolysis .

- Waste Management : Quench excess sulfonyl chlorides with aqueous NaHCO₃ before disposal .

- Personal Protective Equipment (PPE) : Fluorinated gloves and face shields are mandatory due to potential fluorophore toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.